2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide
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Description
Chemical Reactions Analysis
In the crystal structure of a similar quinazoline derivative, molecules are linked via O-H⋯N hydrogen bonds into infinite chains along a certain axis . Weak C-H⋯π and π⋯π interactions with certain centroid-centroid distances are present, and N⋯O short contacts also occur .Scientific Research Applications
-
Organic & Biomolecular Chemistry
- Application : Synthesis of carbamoylated benzimidazo .
- Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
- Results : The corresponding products were generated in good yields under metal-free conditions .
-
Organic & Biomolecular Chemistry
- Application : Peroxide-mediated synthesis of benzimidazo .
- Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
- Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
-
Organic & Biomolecular Chemistry
- Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
- Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
- Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .
-
Organic & Biomolecular Chemistry
- Application : Synthesis of carbamoylated benzimidazo .
- Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
- Results : The corresponding products were generated in good yields under metal-free conditions .
-
Organic & Biomolecular Chemistry
- Application : Peroxide-mediated synthesis of benzimidazo .
- Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
- Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
-
Organic & Biomolecular Chemistry
- Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
- Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
- Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .
-
Organic & Biomolecular Chemistry
- Application : Synthesis of carbamoylated benzimidazo .
- Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
- Results : The corresponding products were generated in good yields under metal-free conditions .
-
Organic & Biomolecular Chemistry
- Application : Peroxide-mediated synthesis of benzimidazo .
- Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
- Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
-
Organic & Biomolecular Chemistry
- Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
- Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
- Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-15-11-12-21(31-2)19(13-15)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCUWKCATZCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide |
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